Cas no 1244041-62-0 (6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine structure](https://ja.kuujia.com/scimg/cas/1244041-62-0x500.png)
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine 化学的及び物理的性質
名前と識別子
-
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amine
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine
- 6-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZOTHIAZOL-2-YLAMINE
- AB69991
- 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine
-
- インチ: 1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9-10(7-8)19-11(15)16-9/h5-7H,1-4H3,(H2,15,16)
- InChIKey: NXZCACNCWPZWPO-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C12
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 351
- トポロジー分子極性表面積: 85.6
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D408638-1g |
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine |
1244041-62-0 | 95% | 1g |
$865 | 2024-08-03 | |
eNovation Chemicals LLC | D408638-5g |
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine |
1244041-62-0 | 95% | 5g |
$1685 | 2025-02-26 | |
Chemenu | CM556155-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amine |
1244041-62-0 | 95%+ | 1g |
$812 | 2023-11-21 | |
eNovation Chemicals LLC | D408638-5g |
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine |
1244041-62-0 | 95% | 5g |
$1685 | 2024-08-03 | |
eNovation Chemicals LLC | D408638-5g |
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine |
1244041-62-0 | 95% | 5g |
$1685 | 2025-02-28 | |
eNovation Chemicals LLC | D408638-1g |
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine |
1244041-62-0 | 95% | 1g |
$865 | 2025-02-28 | |
eNovation Chemicals LLC | D408638-1g |
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine |
1244041-62-0 | 95% | 1g |
$865 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199200-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amine |
1244041-62-0 | 98% | 1g |
¥6333.00 | 2024-08-09 |
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamineに関する追加情報
Research Brief on 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine (CAS: 1244041-62-0)
The compound 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine (CAS: 1244041-62-0) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this boronic ester derivative as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals. The benzothiazole moiety, combined with the boronate group, offers a versatile scaffold for designing inhibitors targeting various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine exhibits potent inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling pathways. The compound's ability to selectively bind to ATP-binding sites of these kinases suggests its potential as a lead compound for developing targeted cancer therapies.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized as a precursor for synthesizing fluorescent probes. These probes enable real-time imaging of cellular processes, providing insights into drug-target interactions and cellular uptake mechanisms. The boronate group's stability and reactivity under physiological conditions make it an excellent candidate for such applications.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023056789) describes novel derivatives of 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine with improved bioavailability and reduced off-target effects.
In conclusion, 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine represents a promising scaffold for drug discovery and chemical biology. Its versatility in synthesis and biological activity underscores its potential across multiple therapeutic areas. Future research should focus on translational studies to evaluate its efficacy and safety in preclinical and clinical settings.
1244041-62-0 (6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine) Related Products
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 2277870-55-8(3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 922105-90-6(3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 743444-39-5(N-(4-Chlorophenyl)methyl-2-(ethylamino)acetamide)
- 1214335-16-6(Ethyl 3-amino-2-fluorobenzoate)
- 334932-23-9(Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 2065250-43-1(2,4-Dibromo-5-nitro-benzoic acid methyl ester)
- 2228337-20-8(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid)




